molecular formula C16H22Cl2N4O4S B2502431 N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide CAS No. 878723-00-3

N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide

Cat. No.: B2502431
CAS No.: 878723-00-3
M. Wt: 437.34
InChI Key: WIBUCHUQSYYBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide is a complex organic compound with a unique structure that combines a dichlorophenyl group, a morpholine sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride to form N-(3,5-dichlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 4-(morpholine-4-sulfonyl)-piperazine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dichlorophenyl, morpholine, and piperazine, such as:

  • N-(3,5-Dichloro-phenyl)-2-(piperazin-1-yl)-acetamide
  • N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-ethanamide

Uniqueness

The uniqueness of N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N4O4S/c17-13-9-14(18)11-15(10-13)19-16(23)12-20-1-3-21(4-2-20)27(24,25)22-5-7-26-8-6-22/h9-11H,1-8,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBUCHUQSYYBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.